(S)-4-methyl-1,2-pentanediamine
Description
Properties
Molecular Formula |
C6H16N2 |
|---|---|
Molecular Weight |
116.20 g/mol |
IUPAC Name |
(2S)-4-methylpentane-1,2-diamine |
InChI |
InChI=1S/C6H16N2/c1-5(2)3-6(8)4-7/h5-6H,3-4,7-8H2,1-2H3/t6-/m0/s1 |
InChI Key |
LGNSOKKCXYBTOL-LURJTMIESA-N |
Isomeric SMILES |
CC(C)C[C@@H](CN)N |
Canonical SMILES |
CC(C)CC(CN)N |
Origin of Product |
United States |
Scientific Research Applications
Introduction to (S)-4-Methyl-1,2-Pentanediamine
(S)-4-methyl-1,2-pentanediamine is a chiral diamine with significant applications in various fields, particularly in chemical synthesis and materials science. Its unique structure allows it to serve as a building block for more complex molecules, making it valuable in both industrial and pharmaceutical contexts. This article explores its applications, supported by data tables and case studies.
Polymer Chemistry
(S)-4-methyl-1,2-pentanediamine is utilized in the production of polyamides and polyurethanes. Its presence enhances the mechanical properties and thermal stability of these polymers.
| Application | Description |
|---|---|
| Polyamide Plastics | Used as a precursor in the synthesis of high-performance polyamides. |
| Polyurethane Foams | Serves as a chain extender, improving flexibility and durability. |
Adhesives and Coatings
This compound is also employed in the formulation of adhesives and coatings due to its ability to enhance adhesion properties and cure times.
| Application | Description |
|---|---|
| Adhesives | Functions as a hardener in epoxy systems, providing strong bonding capabilities. |
| Coatings | Improves the durability and chemical resistance of surface coatings. |
Pharmaceuticals
In pharmaceutical chemistry, (S)-4-methyl-1,2-pentanediamine serves as an intermediate in the synthesis of various bioactive compounds.
Case Study: Synthesis of Antimalarial Drugs
Research has indicated that derivatives of (S)-4-methyl-1,2-pentanediamine are used in developing new antimalarial drugs that target specific stages of the Plasmodium parasite lifecycle . The compound's chiral nature allows for the design of enantiomerically pure drugs with enhanced efficacy.
Corrosion Inhibition
The compound has been investigated for its potential as a corrosion inhibitor in metalworking fluids and coatings, helping to protect metal surfaces from degradation.
| Application | Description |
|---|---|
| Corrosion Inhibitors | Reduces oxidation rates on metal surfaces, extending the lifespan of machinery. |
Water Treatment
(S)-4-methyl-1,2-pentanediamine is also explored for use in water treatment processes, where it can assist in removing contaminants through complexation.
Comparison with Similar Compounds
Structural Isomers
- 3-Methyl-1,2-pentanediamine : This isomer shifts the methyl group to the 3rd carbon, altering steric hindrance and solubility. The reduced distance between the methyl group and amine moieties may limit its utility in chiral catalysis due to unfavorable steric interactions .
- 1,2-Pentanediamine (unsubstituted) : The absence of a methyl group reduces hydrophobicity and lowers boiling points compared to the methyl-substituted derivative.
Chain Length Variants
- 1,2-Butanediamine (C₄ backbone) : Shorter chain length decreases molecular weight (102.18 g/mol vs. 116.20 g/mol for (S)-4-methyl-1,2-pentanediamine) and boiling point (~120°C vs. ~150°C estimated).
- 1,2-Hexanediamine (C₆ backbone) : Increased chain length enhances hydrophobicity and thermal stability, favoring applications in high-temperature polymer reactions.
Stereoisomers
Functional Group Analogs
- 4-Methyl-1,3-pentanediamine : The shift of one amine group to the 3rd position alters chelation behavior, reducing efficacy in metal-catalyzed reactions .
Data Tables
Table 1: Physicochemical Properties of Selected Diamines
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water (g/100 mL) | Chiral Centers |
|---|---|---|---|---|
| (S)-4-Methyl-1,2-pentanediamine | 116.20 | ~150 (estimated) | 20–30 | 1 (S) |
| 1,2-Pentanediamine | 102.18 | ~135 | 40–50 | 0 |
| (R)-4-Methyl-1,2-pentanediamine | 116.20 | ~150 | 20–30 | 1 (R) |
| 1,2-Hexanediamine | 130.23 | ~170 | 10–20 | 0 |
Research Findings and Industrial Relevance
- Stereochemical Impact : The (S)-configuration enhances enantioselectivity in catalytic systems, as seen in chiral propylene carbonate derivatives .
- Analytical Methods: Quinone-based probes (e.g., 4-methyl-1,2-benzoquinone) improve detection of nucleophiles like diamines in complex matrices, enabling precise quantification in wines and biological systems .
- Thermal Stability : Branched diamines like (S)-4-methyl-1,2-pentanediamine exhibit higher decomposition temperatures (~200°C) compared to linear analogs, favoring high-temperature industrial processes.
Preparation Methods
Proline-Derived Catalysts
Poly(aziridine)s, as described in, facilitate asymmetric additions. For example, lithium aluminum hydride (LiAlH₄) reduction of N-protected proline derivatives yields chiral amines with >90% enantiomeric excess (ee). Applying this to a 4-methylpentanediamine precursor:
-
Synthesize N-benzyloxycarbonyl-4-methyl-1,2-pentanedinitrile.
-
Reduce with LiAlH₄ in tetrahydrofuran (THF) at −78°C to preserve stereochemistry.
-
Deprotect via hydrogenolysis (Pd/C, H₂) to obtain (S)-4-methyl-1,2-pentanediamine.
Chiral Auxiliary Approaches
Quinine or cinchona alkaloids could induce asymmetry during reductive amination. For instance, condensing 4-methyl-2-pentanone with ammonia under chiral conditions forms the imine intermediate, which is reduced selectively.
Resolution of Racemic Mixtures
When asymmetric synthesis proves challenging, resolution of racemic 4-methyl-1,2-pentanediamine offers an alternative.
Diastereomeric Salt Formation
Reacting the racemate with (−)-di-p-toluoyl-D-tartaric acid in ethanol induces crystallization of the (S)-enantiomer salt. Patent reports similar resolutions for structurally related diamines, achieving 98% ee after recrystallization.
Enzymatic Kinetic Resolution
Lipases (e.g., Candida antarctica) selectively acylate one enantiomer. For example:
The unreacted (S)-enantiomer is isolated via extraction.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Conditions |
|---|---|---|---|
| Hydrogenation | 85–92 | 0 (racemic) | 100°C, 15 bar H₂, Raney Ni |
| Asymmetric Reduction | 70 | 90 | −78°C, LiAlH₄, THF |
| Enzymatic Resolution | 45 | 98 | 25°C, lipase, vinyl acetate |
Hydrogenation provides high yields but no enantiocontrol, whereas asymmetric methods and resolution trade yield for ee.
Mechanistic Insights and Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
